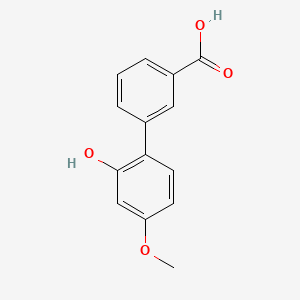

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of biphenyl, featuring a hydroxyl group at the 2’ position, a methoxy group at the 4’ position, and a carboxylic acid group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Functional Group Introduction: The hydroxyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, hydroxylation can be achieved using reagents like hydrogen peroxide or hydroxyl radicals, while methoxylation can be performed using methanol in the presence of a catalyst.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.

Industrial Production Methods: Industrial production of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. For instance:

Biological Activity: The hydroxyl and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues.

Chemical Reactions: The functional groups on the biphenyl core can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

2’-Hydroxybiphenyl-3-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

4’-Methoxybiphenyl-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall polarity.

Biphenyl-3-carboxylic acid: Lacks both the hydroxyl and methoxy groups, making it less functionalized and potentially less versatile in applications.

Uniqueness: 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs.

Activité Biologique

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl structure and various functional groups, including hydroxyl, methoxy, and carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H14O4

- IUPAC Name : this compound

- Molecular Weight : 258.27 g/mol

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The low IC50 values suggest that this compound is effective at scavenging free radicals, thus exhibiting strong antioxidant activity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following data illustrates its potency:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 60 |

| IL-6 | 55 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:

- Antioxidant Mechanism : The compound's hydroxyl group plays a crucial role in scavenging free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Mechanism : It may inhibit key signaling pathways involved in inflammation, such as NF-kB activation, leading to decreased cytokine production.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of a formulation containing this compound reduced bacterial load significantly compared to control treatments.

- Case Study on Inflammation Reduction : In a rodent model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

Propriétés

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIRAIBKNTZLQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681815 |

Source

|

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-20-4 |

Source

|

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.